Rubiprasin A

Vue d'ensemble

Description

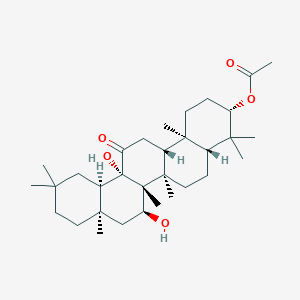

Rubiprasin A is a natural product from Rubia cordifolia var. pratensis . It has a molecular formula of C32H52O5 . The average mass is 516.752 Da and the monoisotopic mass is 516.381470 Da .

Molecular Structure Analysis

Rubiprasin A has 10 defined stereocentres . Its structure is characterized by the presence of multiple functional groups, including hydroxyl and acetyl groups .Physical And Chemical Properties Analysis

Rubiprasin A is a powder with a density of 1.1±0.1 g/cm3 . It has a boiling point of 578.2±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.6 mmHg at 25°C . The enthalpy of vaporization is 99.4±6.0 kJ/mol . The flash point is 174.1±23.6 °C . The index of refraction is 1.546 . The molar refractivity is 145.0±0.4 cm3 . It has 5 H bond acceptors and 2 H bond donors . It has 2 freely rotating bonds . The polar surface area is 84 Å2 . The polarizability is 57.5±0.5 10-24 cm3 . The surface tension is 46.2±5.0 dyne/cm . The molar volume is 457.7±5.0 cm3 .Applications De Recherche Scientifique

Antioxidant Properties

Rubiprasin A is found in the roots of Rubia cordifolia, a plant known for its potent antioxidant properties . The roots of R. cordifolia are a rich source of effective secondary metabolites, including Rubiprasin A . These antioxidants can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .

Anti-Cancer Activities

The antioxidant activities of Rubiprasin A are closely correlated with anti-cancer activities . The ethanol extracts of R. cordifolia, which contain Rubiprasin A, have shown potential for anti-cancer cellular activities . This suggests that Rubiprasin A could play a role in cancer prevention or treatment .

Treatment of Blood Disorders

R. cordifolia, the plant source of Rubiprasin A, has been used in Ayurvedic and Siddha medicinal systems of India for the treatment of blood disorders . While more research is needed, this suggests that Rubiprasin A may have potential applications in the treatment of these conditions .

Anti-Inflammatory Properties

Rubiprasin A, as a component of R. cordifolia, may have anti-inflammatory properties . Inflammation is a common response to injury or illness, and substances with anti-inflammatory properties can help reduce this response and alleviate symptoms .

Wound Healing

Indian folk medicine includes numerous prescriptions involving Rubia species for healing wounds . As a component of these plants, Rubiprasin A may contribute to their wound-healing properties .

Treatment of Skin Infections

Rubia species, including those containing Rubiprasin A, have been used in Indian folk medicine to treat skin infections . This suggests that Rubiprasin A may have antimicrobial properties that can help fight off skin infections .

Mécanisme D'action

Target of Action:

Rubiprasin A, also known as (3β,15α)-3-(Acetyloxy)-13,15-dihydroxyoleanan-12-one, is a natural compound found in the roots of Rubia cordifolia var. pratensis

Biochemical Pathways:

The biochemical pathways affected by Rubiprasin A remain an area of active investigation. Given its presence in Rubia species, it may impact pathways related to growth, defense, and secondary metabolite production. Specific details are yet to be fully characterized .

Propriétés

IUPAC Name |

[(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSRLAHIQUDPFJ-VWPWYMCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3([C@H](C[C@@]5([C@H]4CC(CC5)(C)C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubiprasin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential biological activities of oleanane triterpenoids like Rubiprasin B found in Rubia species?

A1: Research suggests that oleanane triterpenoids, specifically those isolated from Rubia philippinensis, exhibit moderate inhibitory activity against the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) []. 20-HETE is a potent vasoconstrictor, and its overproduction is implicated in various cardiovascular diseases. Therefore, oleanane triterpenoids like Rubiprasin B could potentially be explored for their therapeutic potential in managing such conditions.

Q2: What other biological activities have been reported for compounds isolated from Rubia species?

A2: Aside from the 20-HETE synthesis inhibition mentioned above, extracts from Rubia species, particularly Carbonized Rubiae Radix et Rhizoma (cRRR), have demonstrated protective effects against oxidative injury in human umbilical vein endothelial cells (HUVECs) induced by oxidized low-density lipoprotein (ox-LDL) []. This suggests potential applications in addressing oxidative stress-related conditions. Additionally, some compounds like rubioncolin C, isolated from Rubia oncotricha, have shown cytotoxic activity against specific cancer cell lines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.